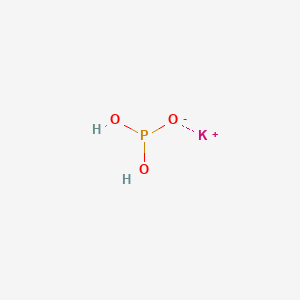
Monopotassium phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monopotassium phosphite is an inorganic compound with the chemical formula KH₂PO₃. It is a salt of phosphorous acid and is commonly used in agriculture as a fertilizer and fungicide. The compound is known for its ability to enhance plant resistance to diseases and stress, promoting healthy root development and overall plant growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Monopotassium phosphite can be synthesized by reacting phosphorous acid with potassium carbonate. The reaction involves dissolving phosphorous acid in water, followed by the gradual addition of potassium carbonate while stirring. The reaction mixture is then filtered to obtain the desired product .
Industrial Production Methods: The industrial production of this compound typically involves the following steps:
- Feeding soft water into a reactor.
- Adding phosphorous acid while stirring.
- Charging potassium carbonate after the complete dissolution of phosphorous acid.
- Filtering the reaction mixture to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Monopotassium phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium phosphate.
Reduction: It can be reduced to form phosphine gas.
Substitution: It can react with bases to form different phosphite salts.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as hydrogen peroxide.
Reduction: Requires a reducing agent such as lithium aluminum hydride.
Substitution: Reacts with bases like sodium hydroxide.
Major Products Formed:
Oxidation: Potassium phosphate.
Reduction: Phosphine gas.
Substitution: Various phosphite salts.
Applications De Recherche Scientifique
Monopotassium phosphite has a wide range of applications in scientific research, including:
Agriculture: Used as a fertilizer and fungicide to enhance plant growth and resistance to diseases
Chemistry: Used in the synthesis of other phosphite compounds and as a reagent in various chemical reactions.
Biology: Studied for its role in plant physiology and its effects on plant metabolism.
Medicine: Investigated for its potential use in drug formulations and as a nutrient supplement.
Industry: Used in the production of other chemicals and as a component in various industrial processes.
Mécanisme D'action
Monopotassium phosphite exerts its effects through several mechanisms:
Absorption and Mobility: It is highly mobile and can be easily absorbed by plant leaves and roots, moving throughout the plant via xylem and phloem.
Induction of Plant Defense Mechanisms: It stimulates plant defense mechanisms, inducing hypersensitivity reactions and aggregating phenylpropanoid biosynthetic enzymes to inhibit pathogen development.
Nutrient Supply: Provides essential nutrients like potassium and phosphorus, which are crucial for plant growth and development.
Comparaison Avec Des Composés Similaires
Monopotassium phosphate (KH₂PO₄): Used as a fertilizer, food additive, and buffering agent.
Dipotassium phosphate (K₂HPO₄): Used in similar applications as monopotassium phosphate.
Potassium dihydrogen phosphate (KH₂PO₄): Another form of potassium phosphate used in agriculture and industry.
Uniqueness of Monopotassium Phosphite: this compound is unique due to its dual role as a fertilizer and fungicide. Unlike monopotassium phosphate, which primarily serves as a nutrient source, this compound also enhances plant resistance to diseases and stress .
Propriétés
Formule moléculaire |
H2KO3P |
|---|---|
Poids moléculaire |
120.086 g/mol |
Nom IUPAC |
potassium;dihydrogen phosphite |
InChI |
InChI=1S/K.H2O3P/c;1-4(2)3/h;1-2H/q+1;-1 |
Clé InChI |
BZHCGFBZBPVRFE-UHFFFAOYSA-N |
SMILES canonique |
OP(O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-1-[[2-[(tert-butyldimethylsilyl)oxy]ethyl]Boc-amino]indane-4-carbonitrile](/img/structure/B13387926.png)
![Methyl 14-ethylidene-12-(hydroxymethyl)-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate](/img/structure/B13387930.png)


![methyl N-[1-[[4-(3-iodo-1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13387955.png)
![7-But-2-ynyl-8-[3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione](/img/structure/B13387960.png)
![(3R)-3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-4-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13387961.png)
![6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[4-(hydroxymethyl)phenyl]carbamoyl]-4-ureido-butyl]carbamoyl]-2-methyl-propyl]hexanamide](/img/structure/B13387968.png)

![1-(2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13387979.png)
![2-[3-[[6-(aminomethyl)-3-azanyl-3,4-dihydro-2H-pyran-2-yl]oxy]-4-azanyl-6-(ethylamino)-2-oxidanyl-cyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid](/img/structure/B13387984.png)
![2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13387987.png)

